Difosfatos de ribonucleósido de purina

Purine ribonucleoside diphosphates are essential intermediates in the biosynthesis of RNA and DNA. These compounds, composed of purine bases (adenosine or guanosine) linked to two phosphate groups, play a critical role in cellular metabolism by providing the necessary building blocks for nucleic acid synthesis. They serve as substrates for various enzymes involved in nucleotide metabolism, including kinases and nucleotidyltransferases. The stability and purity of purine ribonucleoside diphosphates are crucial for maintaining accurate biochemical reactions and ensuring reliable research outcomes. These compounds are commonly used in molecular biology laboratories for the study of RNA synthesis, gene expression analysis, and enzyme kinetics assays.

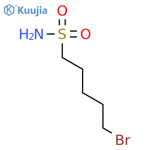

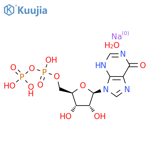

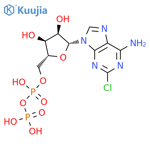

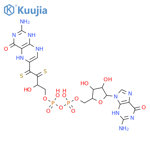

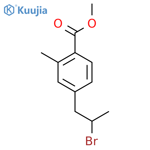

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

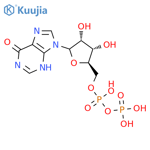

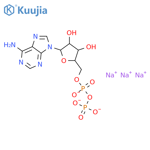

|

Inosine 5'-(Trihydrogen Diphosphate) Monohydrate Trisodium Salt | 81012-88-6 | C10H16N4NaO12P2 |

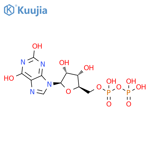

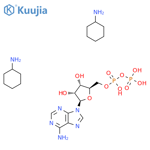

|

Adenosine 5'-(trihydrogen diphosphate), 2-chloro- | 16506-88-0 | C10H14ClN5O10P2 |

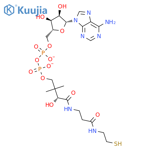

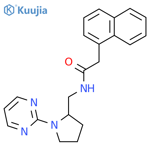

|

Guanosine5'-(trihydrogen diphosphate),P'-[4-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)-2-hydroxy-3,4-dimercapto-3-buten-1-yl]ester | 128007-95-4 | C20H24N10O13P2S2 |

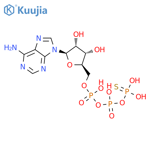

|

(IDP) Inosine 5'-diphosphate disodium salt | 86-04-4 | C10H14N4O11P2 |

|

Xanthosine5'-(trihydrogen diphosphate) (9CI) | 29042-61-3 | C10H14N4O12P2 |

|

Coenzyme A, 3'-O-dephosphono- | 3633-59-8 | C21H35N7O13P2S |

|

Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid | 35094-46-3 | C10H16N5O12P3S |

|

Adenosine 5'-(trihydrogen diphosphate), 2-(methylthio)- | 34983-48-7 | C11H17N5O10P2S |

|

Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) | 2092-65-1 | C10H12N5Na3O10P2 |

|

Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt | 102029-87-8 | C22H41N7O10P2 |

Literatura Relacionada

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

4. Book reviews

Fornecedores recomendados

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

CY 208-243 Cas No: 100999-26-6

CY 208-243 Cas No: 100999-26-6 -